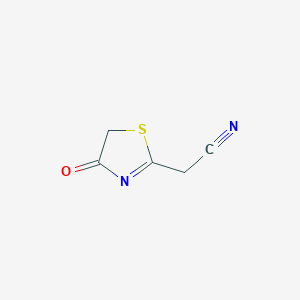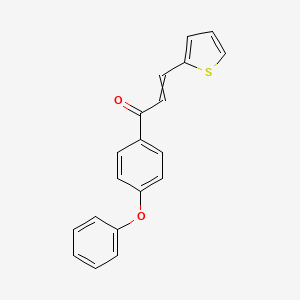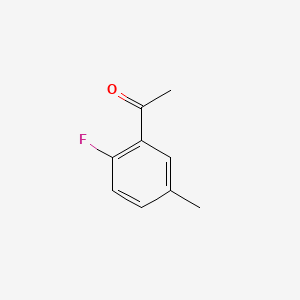
2'-Fluoro-5'-methylacetophenone
Vue d'ensemble
Description
2'-Fluoro-5'-methylacetophenone is a chemical compound related to the family of acetophenones, which are characterized by a benzene ring with an attached acetyl group. While the provided papers do not directly discuss 2'-Fluoro-5'-methylacetophenone, they do provide insights into the chemistry of related acetophenone derivatives and their synthesis, which can be informative for understanding the properties and potential synthesis routes for 2'-Fluoro-5'-methylacetophenone.
Synthesis Analysis
The synthesis of acetophenone derivatives can be complex, involving multiple steps and reagents. For instance, the preparation of 5-Fluoro-2-hydroxyacetophenone from p-aminophenol involves esterification, Fries rearrangement, hydrolysis, and fluorination diazotization, achieving an overall yield of 54.5% . Similarly, the synthesis of 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones via Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate followed by deprotection suggests a potential route for synthesizing fluorinated acetophenone derivatives . These methods could potentially be adapted for the synthesis of 2'-Fluoro-5'-methylacetophenone by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetophenone derivatives is characterized by the presence of substituents on the benzene ring which can significantly affect the chemical behavior of the molecule. For example, the introduction of a fluorine atom can alter the electron distribution within the molecule, potentially affecting its reactivity and physical properties . The specific position of the substituents on the benzene ring is also crucial, as it can influence the outcomes of chemical reactions and the stability of the compound.
Chemical Reactions Analysis
Acetophenone derivatives can undergo a variety of chemical reactions. The papers describe reactions such as Claisen condensation , Fries rearrangement , and cyclization , which are typical for acetophenone derivatives. These reactions are often used to introduce new functional groups or to construct heterocyclic compounds. The presence of a fluorine atom in the molecule can influence these reactions due to its electronegativity and the ability to stabilize adjacent positive charges .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetophenone derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups such as fluorine can affect the acidity of protons, the boiling and melting points, and the solubility of the compound . The papers do not provide specific data on 2'-Fluoro-5'-methylacetophenone, but by analogy, it can be inferred that such a molecule would likely have distinct properties compared to its non-fluorinated counterparts. For instance, the presence of fluorine could increase the compound's resistance to nucleophilic attack and could affect its spectroscopic properties, which are important for methods such as high-performance thin-layer chromatography-fluorescence detection .
Applications De Recherche Scientifique
-
Chemical Synthesis
-
Pharmacological Properties
- 2’-Fluoro-5’-methylacetophenone could potentially be used in the synthesis of chalcone derivatives .
- Chalcones have shown important antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties .
- The synthesis of chalcone derivatives involves condensing acetophenone derived from anisole and other polymethoxy benzenes with certain methoxy-aldehydes in the presence of anhydrous aluminium chloride .
-
Organofluorine Chemistry
- 2’-Fluoro-5’-methylacetophenone is a type of fluorinated ketone .
- It falls under the category of organofluorine compounds, which are organic compounds that contain carbon-fluorine bonds .
- Organofluorine compounds have applications in various fields including pharmaceuticals, agrochemicals, and materials science .
-
Material Science
-
Fluorinated Building Blocks
- 2’-Fluoro-5’-methylacetophenone is a type of fluorinated ketone .
- It falls under the category of fluorinated building blocks, which are organic compounds that contain carbon-fluorine bonds .
- Fluorinated building blocks have applications in various fields including pharmaceuticals, agrochemicals, and materials science .
-
Fluorination and Fluoroalkylation Reagents
- In the field of organofluorine chemistry, 2’-Fluoro-5’-methylacetophenone can be used as a fluorination and fluoroalkylation reagent .
- These reagents are used to introduce fluorine atoms or fluorinated alkyl groups into organic molecules .
- The introduction of fluorine atoms or fluorinated alkyl groups can significantly alter the properties of organic molecules, making them useful for a wide range of applications .
Safety And Hazards
The safety information for “2’-Fluoro-5’-methylacetophenone” indicates that it is a combustible liquid . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin or eyes, and using protective clothing .
Propriétés
IUPAC Name |
1-(2-fluoro-5-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDPUIGGUBKRQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372020 | |
| Record name | 2'-Fluoro-5'-methylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Fluoro-5'-methylacetophenone | |
CAS RN |
446-07-1 | |
| Record name | 2'-Fluoro-5'-methylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-fluoro-5-methylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



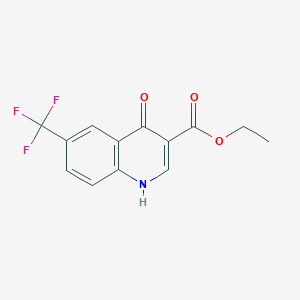
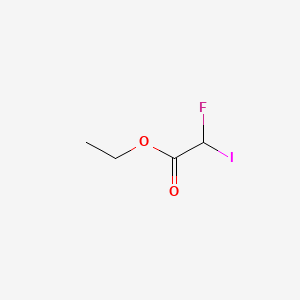
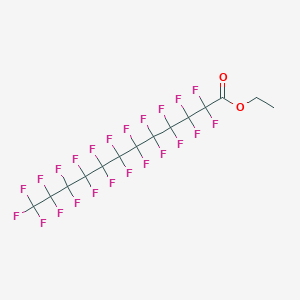
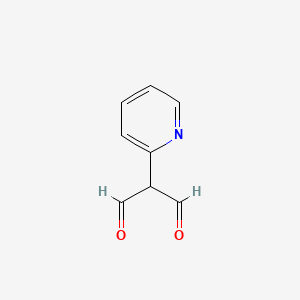
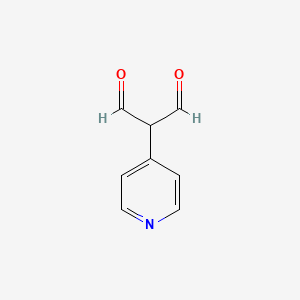
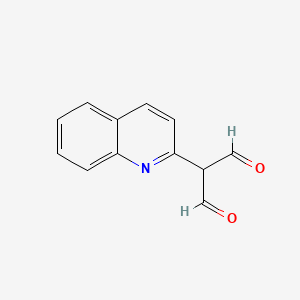
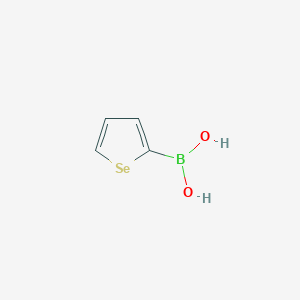
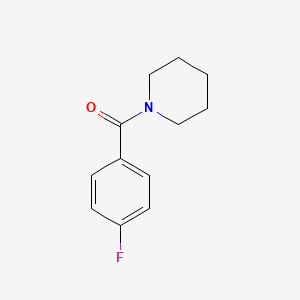
![1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B1301800.png)
